6-Bromo-7H-pyrrolo[2,3-d]pyrimidine: A Linchpin Intermediate for Kinase Inhibitor Discovery
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine: A Linchpin Intermediate for Kinase Inhibitor Discovery
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, primarily due to its structural resemblance to adenine, the core component of adenosine triphosphate (ATP). This mimicry makes it a privileged scaffold for developing ATP-competitive kinase inhibitors. The strategic introduction of a bromine atom at the C6-position yields 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine, a highly versatile and powerful intermediate. The bromo-substituent serves as a crucial synthetic handle, enabling a diverse array of palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of 6-bromo-7H-pyrrolo[2,3-d]pyrimidine and its key derivatives, offering researchers and drug development professionals a practical framework for leveraging this molecule in the design of next-generation targeted therapeutics.
Core Compound Identification and Properties
In drug discovery, the precise identification and characterization of starting materials are paramount. While the parent compound, 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine, is a critical conceptual intermediate, a frequently utilized and commercially available precursor is its C4-chloro derivative. This is because synthetic strategies often involve functionalizing a pre-existing halogenated pyrimidine ring. For the purpose of this guide, we will focus on the properties and reactivity of this key building block.
Key Intermediate: 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS Number: 784150-41-0[1]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrClN₃ | [1] |
| Molecular Weight | 232.47 g/mol | [2] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [2] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | |
| IUPAC Name | 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
Synthesis, Reactivity, and Mechanistic Rationale
The synthetic utility of the 6-bromo-pyrrolo[2,3-d]pyrimidine scaffold is defined by its reactivity in palladium-catalyzed cross-coupling reactions. The bromine at the C6-position and chlorine at the C4-position offer differential reactivity, allowing for selective and sequential functionalization.
General Synthetic Approach
The synthesis of functionalized pyrrolo[2,3-d]pyrimidines often begins with a commercially available precursor like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3] The pyrrole nitrogen (N7) is typically protected, commonly with a (trimethylsilyl)ethoxymethyl (SEM) group, to prevent side reactions and improve solubility. Subsequent iodination or bromination at the C6-position furnishes the key intermediate for cross-coupling.[3]
Caption: General synthetic workflow for producing functionalized pyrrolo[2,3-d]pyrimidines.
The Power of Palladium: Suzuki and Buchwald-Hartwig Reactions
The true value of the 6-bromo handle is realized in its application in C-C and C-N bond formation, which are fundamental transformations in the synthesis of kinase inhibitors.
-
Suzuki-Miyaura Coupling: This reaction is used to form a new carbon-carbon bond by coupling the 6-bromo position with a variety of aryl or heteroaryl boronic acids.[3][4][5] This allows for the introduction of diverse substituents that can probe different regions of a kinase's ATP-binding pocket, directly influencing inhibitor potency and selectivity. The choice of palladium catalyst (e.g., Pd(dppf)Cl₂) and base is critical for achieving high yields.[4]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, coupling the bromo-substituted scaffold with various amines.[4][6] This is particularly useful for installing moieties that can form crucial hydrogen bonds with the kinase hinge region, a common binding motif for ATP-competitive inhibitors. The selection of the appropriate phosphine ligand (e.g., BINAP) is key to catalytic efficiency.[4]
Caption: Leveraging the 6-bromo scaffold for generating diverse kinase inhibitor libraries.
Application in Kinase Inhibitor Drug Discovery
The pyrrolo[2,3-d]pyrimidine scaffold is a validated pharmacophore present in numerous approved and investigational kinase inhibitors.[7][8] Its derivatives have shown potent activity against a wide range of kinases implicated in cancer and inflammatory diseases.
-
Targeted Therapies: Derivatives of this scaffold are used to target kinases such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), Bruton's tyrosine kinase (BTK), and vascular endothelial growth factor receptors (VEGFRs).[9]
-
Structure-Activity Relationship (SAR) Exploration: The 6-bromo position is a primary point for modification to explore SAR. By synthesizing a library of compounds with different substituents at this position, researchers can systematically optimize binding affinity, selectivity, and pharmacokinetic properties. For example, studies have shown that varying the aryl group introduced at C6 via Suzuki coupling can dramatically alter the inhibitory profile against different receptor tyrosine kinases.[9]
-
Multi-Targeted Inhibitors: The versatility of the scaffold allows for the design of inhibitors that can target multiple kinases simultaneously, a strategy that can be effective in overcoming drug resistance.[8]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative, self-validating methodology for a Suzuki-Miyaura coupling reaction, a cornerstone technique for functionalizing the 6-bromo intermediate. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize a C6-aryl substituted pyrrolo[2,3-d]pyrimidine derivative.
Materials:
-
Protected 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Vessel Preparation (Inert Atmosphere is Crucial): To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the protected 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the arylboronic acid, and potassium carbonate.
-
Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Ensuring all glassware is dry and the reaction is run under an inert atmosphere (Nitrogen or Argon) is critical for catalytic turnover and preventing side reactions.
-
-
Reagent Addition: Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Causality: Pd(dppf)Cl₂ is a robust and highly effective pre-catalyst for Suzuki couplings involving heteroaromatic halides. The dppf ligand is bulky and electron-rich, which promotes the reductive elimination step and stabilizes the active Pd(0) species.
-
-
Solvent Addition and Degassing: Add the 1,4-dioxane/water solvent mixture. Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using a freeze-pump-thaw cycle.
-
Causality: Degassing is a critical step to remove dissolved oxygen from the solvent, which would otherwise oxidize and deactivate the Pd(0) catalyst. The aqueous component is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step of the catalytic cycle.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition of the aryl bromide to the Pd(0) center. Reaction progress should be monitored to determine the optimal time.
-
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting bromide and the appearance of a new, typically less polar, product spot.
-
Causality: This step provides real-time validation of the reaction's success. Comparing the reaction mixture to a co-spotted sample of the starting material allows for unambiguous tracking of the conversion.
-
-
Work-up and Purification: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel flash column chromatography.
-
Causality: The aqueous work-up removes the inorganic base and salts. Purification by chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts, ensuring the high purity required for subsequent biological testing.
-
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.
-
Hazards: The 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes. If swallowed or inhaled, seek immediate medical attention.
Conclusion
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine and its derivatives are not merely chemical intermediates; they are enabling tools for innovation in targeted therapy. Their structural similarity to adenine provides a biological head start, while the reactivity of the C6-bromo substituent offers chemists a reliable and versatile toolkit for molecular design. By mastering the synthesis and strategic functionalization of this scaffold, particularly through robust palladium-catalyzed cross-coupling reactions, researchers in drug discovery are well-equipped to develop potent and selective kinase inhibitors to address unmet needs in oncology and immunology.
References
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Mokyna, F. A., Al-Mahmoud, K. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Retrieved from [Link]
-
Kandepi, V., Thadkapally, S., Shaik, S. P., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... Retrieved from [Link]
-
Gangjee, A., Kurup, S., Ihnat, M., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. Retrieved from [Link]
-
Tumkevicius, S., et al. (2010). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]
-
Christensen, M. K., Kvorning, T., Gevorgyan, A., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Retrieved from [Link]
-
Sky-Høgh, C., Lategahn, J., Tödling, F., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. Retrieved from [Link]
-
Reddy, T. J., et al. (2012). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. Retrieved from [Link]
-
Legoabe, L. J., et al. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. ResearchGate. Retrieved from [Link]
-
Grymel, M., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]
-
Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. MDPI. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Retrieved from [Link]
-
Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ResearchGate. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Retrieved from [Link]
-
Tetrahedron. (n.d.). 6-BROMO-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE. Retrieved from [Link]
-
ChemSrc. (n.d.). 6-BROMO-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE. Retrieved from [Link]
Sources
- 1. 784150-41-0 | 6-BROMO-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE | Tetrahedron [thsci.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
